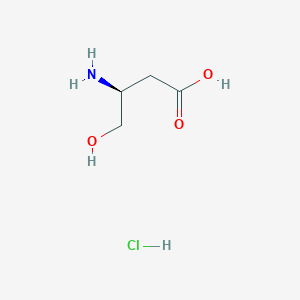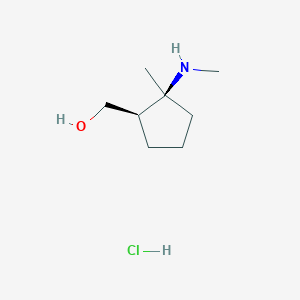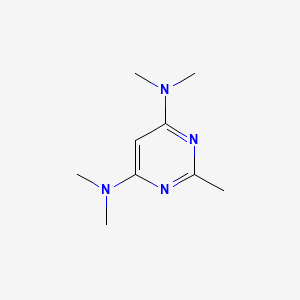
1-シクロプロピル-6-フルオロ-1,4-ジヒドロ-8-メトキシ-7-(2-メチル-1-ピペラジニル)-3-キノリンカルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- is a useful research compound. Its molecular formula is C19H23ClFN3O4 and its molecular weight is 411.8550232. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
この化合物は、広く抗菌剤として使用されているフルオロキノロン類のクラスに属します {svg_1}. それらは、DNAジャイレースを阻害することによって、多くのグラム陽性菌およびグラム陰性菌に対して広域スペクトルの抗菌活性を有しています {svg_2}.
2. 呼吸器系および泌尿器系の感染症の治療 フルオロキノロン類は、この化合物も含めて、呼吸器系および泌尿器系の感染症の治療に広く使用されています {svg_3}.
電気化学吸着挙動
この化合物の電気化学吸着挙動は、サイクリックボルタンメトリーおよび微分パルスボルタンメトリーを用いて研究されてきました {svg_4}. これらの研究は、化合物が他の物質とどのように相互作用するか、およびさまざまな条件におけるその挙動を理解するのに役立ちます。
薬物判定
この化合物の判定のためのボルタンメトリー法が開発されました {svg_5}. この方法は、シンプルで、正確で、安価で、感度が高いため、医薬品分析の貴重なツールとなっています。
薬物合成における中間体
この化合物は、フルオロ化キノロン系抗菌薬であるシプロフロキサシン塩酸塩の合成中に中間体として形成されます {svg_6}. それは、エチル2,4-ジクロロ-5-フルオロベンゾイルアセテートから調製することができます {svg_7}.
薬物動態
この化合物の薬物動態は研究されています。 例えば、この化合物を含む薬物であるロメフロキサシンは、経口投与後に迅速かつほぼ完全に吸収されます {svg_8}.
作用機序
Target of Action
It is known to be an intermediate in the synthesis of ciprofloxacin hydrochloride , a fluorinated quinolone antibacterial drug. Ciprofloxacin primarily targets bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.
Mode of Action
As an intermediate in the synthesis of ciprofloxacin, this compound likely contributes to the drug’s ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are involved in unwinding and supercoiling of bacterial DNA, processes crucial for DNA replication and transcription. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of DNA, thereby halting the process of DNA replication. This leads to the inability of bacteria to multiply and eventually results in bacterial cell death .
Pharmacokinetics
Ciprofloxacin is well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .
Result of Action
The result of the compound’s action, through its contribution to the activity of ciprofloxacin, is the inhibition of bacterial growth and replication. This is achieved by interfering with the enzymes necessary for bacterial DNA replication, leading to bacterial cell death and the resolution of bacterial infections .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-7-(2-Methyl-1-piperazinyl)- involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methylpiperazine", "2-chloro-6-fluoroanisole", "cyclopropylamine", "2,3-dichloroquinoxaline", "sodium hydroxide", "sodium iodide", "potassium carbonate", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 2-methylpiperazine is reacted with 2-chloro-6-fluoroanisole in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-2H-quinolin-2-one.", "Step 2: The resulting product from step 1 is then reacted with cyclopropylamine in ethanol to form 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-3-quinolinecarboxylic acid.", "Step 3: 2,3-dichloroquinoxaline is reacted with sodium iodide and potassium carbonate in acetic acid to form 3-iodoquinoxaline.", "Step 4: The product from step 2 is then reacted with the product from step 3 in ethanol to form 3-quinolinecarboxylic acid, 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(2-methyl-1-piperazinyl)-." ] } | |
CAS番号 |
1219097-41-2 |
分子式 |
C19H23ClFN3O4 |
分子量 |
411.8550232 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148851.png)



![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1148869.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148870.png)

